5-(Trifluoromethyl)isoxazole-4-carboxylic acid

Lipophilicity Drug design ADME

Choose 5-(Trifluoromethyl)isoxazole-4-carboxylic acid (CAS 1094702-34-7) for its unique electron-withdrawing CF₃ group at the 5-position, which lowers pKa, enhances metabolic stability, and delivers a LogP of 1.13 optimized for CNS penetration. Unlike the 5-methyl analog (LogP 0.32–0.68), this scaffold enables efficient brain-penetrant drug candidate design without additional hydrophobic groups. Supported by scalable [3+2] cycloaddition routes (demonstrated at 130 g) under metal-free conditions, this ≥98% pure intermediate ensures reproducible pharmacokinetic and synthetic outcomes across pharmaceutical, agrochemical, and analytical programs.

Molecular Formula C5H2F3NO3
Molecular Weight 181.07 g/mol
CAS No. 1094702-34-7
Cat. No. B1647453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)isoxazole-4-carboxylic acid
CAS1094702-34-7
Molecular FormulaC5H2F3NO3
Molecular Weight181.07 g/mol
Structural Identifiers
SMILESC1=NOC(=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11)
InChIKeyXDUARVBJHGGPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)isoxazole-4-carboxylic acid (CAS 1094702-34-7): A Fluorinated Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


5-(Trifluoromethyl)isoxazole-4-carboxylic acid (CAS 1094702-34-7) is a heterocyclic compound featuring an isoxazole ring with a trifluoromethyl substituent at the 5-position and a carboxylic acid group at the 4-position, with a molecular formula of C5H2F3NO3 and a molecular weight of 181.07 g/mol [1]. The compound is classified as a fluorinated building block widely utilized in pharmaceutical and agrochemical research, where the electron-withdrawing trifluoromethyl group imparts distinct physicochemical properties compared to non-fluorinated analogs [2]. It is commercially available from multiple suppliers at purities of ≥95–98%, typically stored at 2–8°C, and is recognized as a key intermediate for the synthesis of anti-inflammatory and analgesic drug candidates .

Why 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid Cannot Be Replaced by Generic Isoxazole-4-carboxylic Acid Analogs


Substituting 5-(trifluoromethyl)isoxazole-4-carboxylic acid with unsubstituted isoxazole-4-carboxylic acid or the 5-methyl analog introduces significant changes in lipophilicity, acidity, and electronic character that propagate to downstream derivatives [1]. The trifluoromethyl group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid and increasing metabolic stability in derived compounds, whereas the 5-methyl analog provides only modest inductive effects and approximately 0.5–0.8 log units lower lipophilicity . These differences are not merely additive; they alter the pharmacokinetic profile, target binding, and synthetic reactivity of any compound built upon this scaffold, making direct substitution a source of irreproducible results in both medicinal chemistry and process development [1].

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)isoxazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity Shift: 5-CF3 Isoxazole vs. 5-Methyl Analog (ΔLogP = +0.45 to +0.81)

The presence of the 5-trifluoromethyl group elevates the calculated octanol-water partition coefficient (LogP) of the target compound to 1.13, compared to a LogP range of 0.32–0.68 for the 5-methylisoxazole-4-carboxylic acid analog [1][2]. This lipophilicity increase of 0.45–0.81 log units translates to a roughly 3- to 6-fold greater partitioning into non-polar phases, which can enhance membrane permeability of derived compounds .

Lipophilicity Drug design ADME

Acidity Enhancement: pKa Depression by 5-CF3 Compared to Unsubstituted Isoxazole-4-carboxylic Acid

The electron-withdrawing trifluoromethyl group at the 5-position is expected to lower the pKa of the carboxylic acid relative to unsubstituted isoxazole-4-carboxylic acid. While experimental pKa data for the target compound are not publicly available, the structurally analogous 5-(trifluoromethyl)oxazole-4-carboxylic acid has a predicted pKa of 2.44±0.36, compared to 3.22±0.10 for unsubstituted isoxazole-4-carboxylic acid and 2.85±0.25 for the 5-methyl analog . This represents an acidity enhancement of approximately 0.8 pKa units vs. the parent and 0.4 units vs. the 5-methyl analog, consistent with the electron-withdrawing effect of the CF3 group [1].

pKa Acidity Reactivity

Regioselective Synthetic Access: 5-Trifluoromethyl Isoxazoles via Metal-Free [3+2] Cycloaddition at Multigram Scale

A comprehensive study by Chalyk et al. (J. Org. Chem. 2019) demonstrated a one-pot, metal-free [3+2] cycloaddition protocol that provides 5-trifluoromethylisoxazole derivatives in a regioselective manner with good to excellent yields on up to 130 g scale [1]. This methodology directly accesses the 5-CF3 substitution pattern, which is not readily obtained through classical isoxazole syntheses that favor 3-substituted regioisomers. In contrast, 5-methylisoxazole-4-carboxylic acid derivatives typically require alternative routes such as cyclization of diketene with appropriate precursors, which lack the broad substrate scope and atom economy of the CF3-cycloaddition approach .

Synthetic methodology Regioselectivity Scalability

Positional Isomer Advantage: 5-CF3 vs. 3-CF3 Isoxazole-4-carboxylic Acid Modulates Lipophilicity and Electronic Distribution

The positional isomer of the target compound, 3-(trifluoromethyl)isoxazole-4-carboxylic acid (CAS 1076245-98-1), has a calculated LogP of 1.39, which is 0.26 log units higher than the 5-CF3 isomer (LogP = 1.13) [1][2]. Although both isomers share the same molecular formula and weight (C5H2F3NO3, MW 181.07), the position of the trifluoromethyl group relative to the carboxylic acid alters the electronic distribution in the isoxazole ring, affecting reactivity in coupling reactions (e.g., amide bond formation, esterification) and the acidity of the carboxylic acid . The 5-CF3 isomer places the electron-withdrawing group closer to the ring oxygen, while the 3-CF3 isomer places it adjacent to the nitrogen, resulting in different dipole moments and hydrogen-bonding capabilities that influence molecular recognition in biological targets.

Regioisomerism Lipophilicity Electronic effects

High-Value Application Scenarios for 5-(Trifluoromethyl)isoxazole-4-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Scaffold for CNS-Penetrant Drug Candidates Requiring LogP 1–3

The LogP of 1.13 positions 5-(trifluoromethyl)isoxazole-4-carboxylic acid as an ideal starting scaffold for central nervous system (CNS) drug discovery, where optimal brain penetration typically requires LogP values between 1 and 3 [1]. Its derivative amides and esters retain favorable lipophilicity, unlike the 5-methyl analog (LogP 0.32–0.68) which may require additional hydrophobic groups to achieve CNS penetration, increasing molecular weight and synthetic complexity [2].

Process Chemistry: Large-Scale Synthesis of Fluorinated Heterocyclic Intermediates

The demonstrated scalability of the [3+2] cycloaddition route to 130 g for 5-trifluoromethylisoxazole derivatives makes this compound a preferred choice for process chemistry groups developing scalable routes to fluorinated heterocyclic intermediates [1]. The metal-free conditions avoid catalyst-related purification issues common in alternative isoxazole syntheses, reducing cost and improving atom economy for kilogram-scale campaigns.

Agrochemical Development: Building Block for Fluorinated Herbicides and Fungicides

The trifluoromethyl group is a privileged motif in agrochemicals, with over 40% of modern fluorinated pesticides containing CF3 groups to enhance metabolic stability and environmental persistence [1]. 5-(Trifluoromethyl)isoxazole-4-carboxylic acid enables direct incorporation of both the isoxazole core and the CF3 group into agrochemical lead structures, supporting structure-activity relationship (SAR) studies where the 5-CF3 isomer provides distinct electronic and steric properties compared to the 3-CF3 isomer [2].

Analytical Chemistry: Reference Standard and Derivatization Reagent

With a purity specification of ≥98% (ChemImpex) and increasing availability from ISO-certified suppliers, 5-(trifluoromethyl)isoxazole-4-carboxylic acid serves as a reliable reference standard for HPLC-MS quantification of fluorinated isoxazole metabolites and as a derivatization reagent for amine-containing analytes [1]. Its distinct 19F NMR signal (CF3, δ ≈ -60 to -65 ppm) provides a convenient spectroscopic handle for reaction monitoring and purity assessment [2].

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